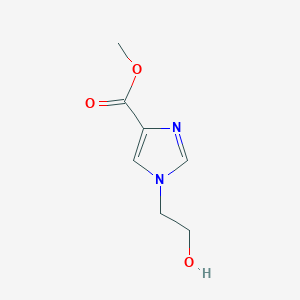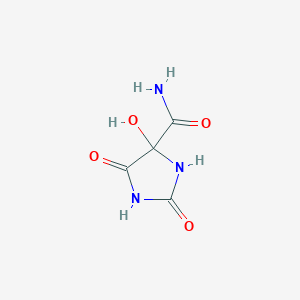
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains both a pyridazine and a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and fluorine atoms in the pyridazine ring can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Pyridazine Ring: The starting material, 6-chloro-4-fluoropyridazine, can be synthesized through the reaction of 4-fluoro-3-nitropyridine with thionyl chloride, followed by reduction with a suitable reducing agent.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by reacting the pyridazine derivative with thiosemicarbazide under acidic conditions. The reaction typically involves heating the mixture to promote cyclization and formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the pyridazine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine or fluorine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiadiazole ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the thiadiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridazine derivatives, while oxidation or reduction can yield different thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The compound may also modulate various signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-oxadiazole: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-triazole: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole is unique due to the presence of both chlorine and fluorine atoms in the pyridazine ring, which can significantly influence its chemical properties and biological activities. The thiadiazole ring also imparts unique electronic and steric properties, making the compound a valuable tool in various scientific research applications.
Eigenschaften
Molekularformel |
C6H2ClFN4S |
|---|---|
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
2-(6-chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H2ClFN4S/c7-4-1-3(8)5(11-10-4)6-12-9-2-13-6/h1-2H |
InChI-Schlüssel |
INOKIBGDLWBOAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN=C1Cl)C2=NN=CS2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)












